N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride
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Overview
Description
N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine a2a receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors .
Mode of Action
It is known that benzothiazole derivatives interact with their targets to exert their effects .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways based on their target interactions .
Pharmacokinetics
It is known that benzothiazole derivatives generally have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can influence the action of benzothiazole derivatives .
Preparation Methods
The synthesis of N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction with a halogenated thiophene derivative.
Attachment of the Imidazole Moiety: The imidazole moiety is attached through a nucleophilic substitution reaction using an imidazole derivative.
Final Coupling and Hydrochloride Formation: The final coupling step involves the reaction of the intermediate with 5-chlorothiophene-2-carboxylic acid, followed by the formation of the hydrochloride salt.
Chemical Reactions Analysis
N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent.
Biological Research: It is used in biological assays to investigate its effects on various cellular pathways and targets.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents.
Industrial Applications: It is explored for its potential use in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
N-(1,3-benzothiazol-2-yl)-5-chloro-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride can be compared with other benzothiazole derivatives:
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS2.ClH/c19-16-7-6-15(25-16)17(24)23(10-3-9-22-11-8-20-12-22)18-21-13-4-1-2-5-14(13)26-18;/h1-2,4-8,11-12H,3,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPRALWCRLAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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